molecular formula C30H39N3O5S B10837564 4-Amino-2-hydroxy-benzoic acid; 1,3-bis(4-isopentyloxyphenyl)thiourea

4-Amino-2-hydroxy-benzoic acid; 1,3-bis(4-isopentyloxyphenyl)thiourea

Cat. No.: B10837564
M. Wt: 553.7 g/mol
InChI Key: HHBOLVQEBVCBNA-UHFFFAOYSA-N
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Description

SLV-332 is a small molecule drug developed by Arqule Inc.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLV-332 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the hydrazide intermediate, followed by the condensation reaction with a naphthalen-2-ylmethylideneamine derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of SLV-332 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography to isolate the final product. The process would also involve stringent quality control measures to ensure consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

SLV-332 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a model compound for studying neurokinin 2 receptor antagonists and their interactions with other molecules.

    Biology: SLV-332 is used in biological studies to understand its effects on cellular processes and receptor interactions.

    Medicine: The compound has been investigated for its potential therapeutic applications in treating irritable bowel syndrome and other gastrointestinal disorders.

Mechanism of Action

SLV-332 exerts its effects by antagonizing the neurokinin 2 receptor. This receptor is involved in various physiological processes, including pain perception and gastrointestinal motility. By blocking this receptor, SLV-332 can modulate these processes and potentially alleviate symptoms associated with conditions like irritable bowel syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SLV-332

SLV-332 is unique in its specific targeting of the neurokinin 2 receptor, which distinguishes it from other neurokinin receptor antagonists.

Properties

Molecular Formula

C30H39N3O5S

Molecular Weight

553.7 g/mol

IUPAC Name

4-amino-2-hydroxybenzoic acid;1,3-bis[4-(3-methylbutoxy)phenyl]thiourea

InChI

InChI=1S/C23H32N2O2S.C7H7NO3/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4;8-4-1-2-5(7(10)11)6(9)3-4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28);1-3,9H,8H2,(H,10,11)

InChI Key

HHBOLVQEBVCBNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C.C1=CC(=C(C=C1N)O)C(=O)O

Origin of Product

United States

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